4'-Chlorodiazepam

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >47.9 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

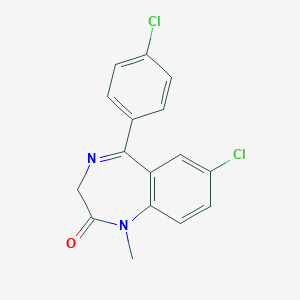

7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)8-13(14)16(19-9-15(20)21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMYFTJOWAJIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041116 | |

| Record name | 4′-Chlorodiazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855615 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14439-61-3 | |

| Record name | Ro 5-4864 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14439-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorodiazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-Chlorodiazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chlorodiazepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW0IK1742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORODIAZEPAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4'-Chlorodiazepam mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4'-Chlorodiazepam

Introduction

This compound, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a pharmacological profile distinct from classical benzodiazepines like its parent compound, diazepam. While traditional benzodiazepines primarily exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, this compound's primary mechanism of action is centered on its high-affinity binding to the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1][2] This interaction leads to a cascade of downstream effects, influencing cellular processes ranging from steroidogenesis to mitochondrial respiration and apoptosis. Although it has a low affinity for the central benzodiazepine receptor site on GABA-A receptors, it can modulate certain GABA-A receptor subtypes in a complex manner. This guide provides a detailed examination of the molecular mechanisms, quantitative binding data, and key experimental protocols used to elucidate the actions of this compound.

Primary Mechanism of Action: Translocator Protein (TSPO) Ligand

The principal molecular target of this compound is the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is a highly conserved protein located at the contact sites between the outer and inner mitochondrial membranes.[3] It is a component of a multimeric protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[1]

The binding of this compound to TSPO initiates several key cellular events:

-

Stimulation of Steroidogenesis : A primary function of TSPO is to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of all steroid hormones.[4] By binding to TSPO, this compound enhances this cholesterol translocation, thereby stimulating the production of pregnenolone, the precursor to all other steroids.[4]

-

Modulation of Mitochondrial Function : this compound influences mitochondrial bioenergetics and integrity. It has been shown to reduce the opening probability of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway to apoptosis.[3][5] This action is believed to be central to its observed cardioprotective and neuroprotective effects.[5][6] By inhibiting mPTP opening, this compound can mitigate cellular damage during events like ischemia-reperfusion.[7][8]

-

Regulation of Oxidative Stress : The compound has been demonstrated to reduce levels of reactive oxygen species (ROS).[5] This antioxidant effect is likely linked to its ability to stabilize mitochondrial function and may also be associated with an increased expression of antioxidant enzymes such as superoxide dismutase (SOD).[5][6]

Secondary Mechanism: Modulation of GABA-A Receptors

Unlike classical benzodiazepines, this compound has a very low affinity for the benzodiazepine binding site on most GABA-A receptors.[1] However, it is not entirely devoid of activity at this receptor complex. Studies have shown that this compound can act as a negative allosteric modulator of specific GABA-A receptor subtypes, inhibiting GABA-induced chloride currents.[9] This effect is dependent on the subunit composition of the receptor. For instance, the presence of α1, β1, and γ2 subunits is required for this inhibitory action.[9] Interestingly, the co-expression of just the α2 and β1 subunits is sufficient to reconstitute a recognition site for this compound, suggesting a binding site distinct from the classical benzodiazepine site.[10] This interaction is not antagonized by the classical benzodiazepine antagonist, flumazenil.[9] Furthermore, this compound has been shown to modulate homomeric GABA-Aρ1 receptors in the micromolar range.[11]

Quantitative Data

The binding affinity and efficacy of this compound at its primary and secondary targets have been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Target | System | Value | Reference(s) |

| Ki | TSPO | 20.04 ± 2.36 nM | [1] | |

| IC50 | TSPO | 4.1 nM | [1] | |

| pKi | TSPO | 7.82 ± 0.02 | [12] | |

| Kd | TSPO | Rat C6 glioma cells | ~4000 nM | |

| Kd | TSPO | Rat brain homogenate | ~1300 nM | |

| IC50 | GABA-A Receptor (classical benzodiazepine site) | 163,000 nM | [1] | |

| EC50 | Inhibition of GABA-generated Cl- currents | Cortical neurons | 3 µM |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for TSPO Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for TSPO using a competitive binding assay with a radiolabeled ligand such as [3H]Ro5-4864 or [3H]PK11195.

a. Membrane Preparation:

-

Homogenize tissue (e.g., rat kidney, brain, or cultured cells) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial and microsomal fractions containing the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.

b. Binding Assay:

-

In a 96-well plate, set up the assay in a final volume of 250 µL per well.

-

To each well, add:

-

50 µL of assay buffer.

-

50 µL of various concentrations of this compound (the competitor).

-

50 µL of a fixed concentration of the radioligand (e.g., [3H]Ro5-4864 at a concentration near its Kd).

-

100 µL of the membrane preparation (typically 50-100 µg of protein).

-

-

For determining non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM unlabeled Ro5-4864 or PK11195) instead of the competitor.

-

For determining total binding, add assay buffer instead of the competitor.

-

Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is used to measure the effect of this compound on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

a. Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293T cells) on glass coverslips.

-

Transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β1, and γ2) using a standard transfection method (e.g., lipofection).

-

Allow 24-48 hours for receptor expression before recording.

b. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2). The high chloride concentration sets the chloride reversal potential near 0 mV, allowing for inward chloride currents at negative holding potentials.

-

Under visual guidance, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the membrane of a single cell.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply GABA at a specific concentration (e.g., its EC20) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system to evoke a baseline chloride current.

-

Co-apply the same concentration of GABA along with various concentrations of this compound and record the resulting currents.

-

Wash the cell with the extracellular solution between applications.

c. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage of inhibition or potentiation of the baseline GABA current for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Mitochondrial Cholesterol Transport Assay

This protocol measures the effect of this compound on the transport of cholesterol into mitochondria by quantifying the production of pregnenolone.

a. Cell Culture and Treatment:

-

Use a steroidogenic cell line (e.g., MA-10 Leydig cells) or a non-steroidogenic cell line (e.g., COS-7) transfected with a plasmid expressing the cholesterol side-chain cleavage enzyme system (P450scc).

-

Plate the cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

b. Steroid Measurement:

-

Collect the cell culture medium.

-

Quantify the concentration of pregnenolone in the medium using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

c. Data Analysis:

-

Normalize the pregnenolone concentration to the amount of cellular protein in each well.

-

Compare the amount of pregnenolone produced in the this compound-treated cells to that in untreated control cells to determine the effect on steroidogenesis.

Visualizations

The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.

References

- 1. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 2. Measurement of Mitochondrial Cholesterol Import Using a Mitochondria-Targeted CYP11A1 Fusion Construct | Springer Nature Experiments [experiments.springernature.com]

- 3. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for assessing mitochondrial cholesterol transport and protein molten globule state in steroidogenic and nonsteroidogenic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Mitochondrial Cholesterol Import Using a Mitochondria-Targeted CYP11A1 Fusion Construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for assessing mitochondrial cholesterol transport and protein molten globule state in steroidogenic and nonsteroidogenic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Benzodiazepine modulation of homomeric GABAAρ1 receptors: differential effects of diazepam and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdspdb.unc.edu [pdspdb.unc.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Chlorodiazepam

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of 4'-chlorodiazepam (also known as Ro5-4864). The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a benzodiazepine derivative that exhibits high affinity and selectivity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). Unlike classical benzodiazepines that act on the central nervous system's GABA-A receptors, this compound's primary site of action is on the outer mitochondrial membrane where TSPO is located. This unique pharmacological profile has made it a valuable tool for studying the physiological roles of TSPO, which is implicated in a variety of cellular processes including steroidogenesis, apoptosis, and neuroinflammation. This guide details the synthetic route to obtain this compound and the analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from commercially available starting materials. A representative synthetic scheme involves the N-methylation of a 2-aminobenzophenone derivative followed by cyclization to form the diazepine ring.

Experimental Protocol: Synthesis

A plausible and commonly cited synthetic route is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized under appropriate laboratory conditions.

Step 1: N-methylation of 2-amino-5-chloro-4'-chlorobenzophenone

-

To a solution of 2-amino-5-chloro-4'-chlorobenzophenone in a suitable aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methylated intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the crude N-methylated intermediate in a suitable solvent system, such as a mixture of pyridine and benzene.

-

Add a molar equivalent of glycine ethyl ester hydrochloride.

-

Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to afford this compound as a crystalline solid.

Experimental Workflow

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₂Cl₂N₂O |

| Molecular Weight | 319.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 229-231 °C |

Spectroscopic Data

| Technique | Expected Observations |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule, showing characteristic absorbance maxima. |

| IR Spectroscopy | Characteristic peaks for C=O (amide), C=N (imine), C-Cl, and aromatic C-H stretching and bending vibrations. |

| ¹H NMR Spectroscopy | Aromatic protons in distinct regions, a singlet for the N-CH₃ group, and signals for the methylene protons of the diazepine ring. The exact chemical shifts are solvent-dependent. |

| ¹³C NMR Spectroscopy | Resonances for all 16 carbon atoms, including the carbonyl carbon, imine carbon, and aromatic carbons. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the two chlorine atoms, and fragmentation patterns. |

Mechanism of Action and Signaling Pathway

This compound's biological effects are primarily mediated through its high-affinity binding to the Translocator Protein (TSPO) located on the outer mitochondrial membrane.

TSPO Signaling

The binding of this compound to TSPO initiates a cascade of downstream events. One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of steroid hormones. By modulating TSPO function, this compound can influence steroidogenesis. Furthermore, TSPO is implicated in the regulation of apoptosis and cell proliferation, although the precise mechanisms are still under investigation.

The Pharmacological Profile of 4'-Chlorodiazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam (Ro5-4864) is a benzodiazepine derivative that deviates significantly from the classical pharmacological profile of this class. Unlike typical benzodiazepines that exert their effects through the gamma-aminobutyric acid type A (GABA-A) receptor, this compound demonstrates high affinity and selectivity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its binding kinetics, in vitro and in vivo effects, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a synthetic benzodiazepine that has garnered significant interest due to its unique pharmacological properties. While structurally related to diazepam, it lacks significant affinity for the benzodiazepine binding site on the GABA-A receptor and therefore does not exhibit the typical anxiolytic, sedative, and anticonvulsant effects associated with this class of drugs.[1][2] Instead, its primary molecular target is the translocator protein (TSPO), a highly conserved outer mitochondrial membrane protein.[1]

TSPO is implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial respiration, and apoptosis.[3] By modulating TSPO function, this compound exerts a range of effects, including neuroprotective and cardioprotective actions at lower doses, and convulsant and anxiogenic effects at higher doses.[2][3] This complex pharmacological profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of TSPO.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and effective doses of this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound

| Target | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Translocator Protein (TSPO) | [³H]-PK11195 | Rat heart mitochondria | 20.04 ± 2.36 | 4.1 | [4] |

| GABA-A Receptor | [³H]-Diazepam | Not specified | - | 163,000 | [4] |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Effect | Model | Species | Dose/Concentration | Outcome | Reference |

| Neuroprotection | Organotypic hippocampal cultures | Rat | 100 nM, 1000 nM | Protection against Aβ-induced cell death | [5] |

| Cardioprotection | Ischemia-Reperfusion | Rabbit | 24 µM | Reduced reperfusion arrhythmias and contractile impairment | [2] |

| Anxiogenic | Behavioral models | Not specified | 5 mg/kg | Increased anxiety-like behavior | [4] |

| Sedative/Hypnotic | Behavioral models | Not specified | 20 mg/kg | Increased sedation | [4] |

| Convulsant | Behavioral models | Not specified | ≥ 30 mg/kg | Induction of seizures | [4] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is through its interaction with TSPO on the outer mitochondrial membrane. This interaction triggers a cascade of downstream events that influence cellular function and survival. Additionally, under certain conditions, this compound can modulate GABA-A receptor activity, albeit through a mechanism distinct from classical benzodiazepines.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for TSPO

This protocol is adapted from general radioligand binding assay procedures and is representative for determining the binding affinity of this compound to TSPO.

-

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat heart or brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction containing TSPO.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand for TSPO (e.g., [³H]-PK11195), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a known TSPO ligand (e.g., unlabeled PK11195).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes the whole-cell patch-clamp technique to study the effects of this compound on GABA-A receptor currents in a heterologous expression system.

-

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.

-

Co-transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α2, β1, and γ2) using a suitable transfection reagent.

-

Allow 24-48 hours for receptor expression.

-

-

2. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

-

Perfuse the cells with an external solution containing physiological concentrations of ions.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply GABA at a specific concentration (e.g., the EC50 for the expressed receptor subtype) to elicit a chloride current.

-

Co-apply GABA with varying concentrations of this compound to determine its modulatory effects on the GABA-evoked current.

-

-

3. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Construct a concentration-response curve for the modulatory effect of this compound.

-

Analyze other current parameters such as activation and deactivation kinetics.

-

In Vivo Ischemia-Reperfusion Model

This protocol describes a Langendorff-perfused isolated heart model to assess the cardioprotective effects of this compound.[2][4]

-

1. Animal Preparation:

-

Anesthetize a suitable animal (e.g., rabbit or rat).

-

Excise the heart and mount it on a Langendorff apparatus.

-

Perfuse the heart retrogradely via the aorta with a Krebs-Henseleit buffer solution, gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

-

-

2. Ischemia-Reperfusion Protocol:

-

Allow the heart to stabilize for a period (e.g., 20 minutes).

-

Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

-

Initiate reperfusion by restoring the flow of the buffer for a set period (e.g., 120 minutes).

-

Administer this compound at the desired concentration either before ischemia (pre-conditioning) or at the onset of reperfusion.

-

-

3. Measurement of Cardiac Function:

-

Monitor cardiac function throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), heart rate, and coronary flow.

-

Assess the incidence and duration of ventricular arrhythmias during reperfusion.

-

At the end of the experiment, the heart can be processed for further analysis, such as infarct size measurement or biochemical assays.

-

-

4. Data Analysis:

-

Compare the recovery of cardiac function and the severity of arrhythmias in the this compound-treated group to the vehicle-treated control group.

-

Use appropriate statistical tests to determine the significance of any observed cardioprotective effects.

-

Conclusion

This compound possesses a unique pharmacological profile centered on its high-affinity interaction with the translocator protein. Its ability to modulate mitochondrial function and cellular bioenergetics has been linked to both protective and toxicological effects, depending on the dose and experimental context. The data and protocols presented in this guide provide a comprehensive foundation for further investigation into the therapeutic potential and mechanistic intricacies of this compound and other TSPO ligands. A thorough understanding of its pharmacology is crucial for the design of future studies and the development of novel therapeutic strategies targeting TSPO.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Effects of this compound on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity and Selectivity of 4'-Chlorodiazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 4'-chlorodiazepam (also known as Ro5-4864). A derivative of diazepam, this compound exhibits a unique pharmacological profile, diverging significantly from classical benzodiazepines. Its primary utility in research stems from its high affinity and selectivity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), in contrast to its negligible affinity for the central benzodiazepine binding site on γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This document outlines its binding affinities, the experimental methods used for their determination, and the relevant signaling pathways.

Binding Affinity and Selectivity Profile

This compound is distinguished by its potent and selective binding to the 18 kDa mitochondrial translocator protein (TSPO).[1][3] This protein is involved in numerous cellular processes, including cholesterol transport, steroidogenesis, and responses to inflammation and stress.[1][4] In stark contrast, it is essentially inactive at the classical benzodiazepine binding site located at the interface of α and γ subunits of GABA-A receptors.[1] This selectivity makes this compound an invaluable tool for differentiating between the effects mediated by TSPO and those mediated by GABA-A receptors.

The quantitative binding data summarized below highlights this pronounced selectivity. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for affinity, with lower values indicating higher binding affinity.

Table 1: Binding Affinity of this compound at Primary and Secondary Targets

| Target | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Notes |

|---|---|---|---|---|---|

| Translocator Protein (TSPO) | This compound | 20.04 ± 2.36 | 4.1 | Rat | High affinity for TSPO.[1] |

| Translocator Protein (TSPO) | This compound | - | 11 | Rat | Measured by displacement of [³H]PK11195. |

| GABA-A Receptor (Benzodiazepine Site) | this compound | - | 163,000 | Rat | Essentially inactive at the central benzodiazepine site.[1] |

Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

While this compound lacks significant affinity for the classical benzodiazepine site on GABA-A receptors, some studies have shown it can modulate GABA-A receptor function through a distinct recognition site, particularly in receptor assemblies containing the α2 subunit.[5][6] This modulation is not antagonized by the classical benzodiazepine antagonist flumazenil, confirming the involvement of a different site.[7]

Experimental Protocols

The determination of binding affinity constants (Kᵢ and IC₅₀) is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

This protocol describes a typical competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for TSPO using [³H]PK 11195, a well-characterized high-affinity TSPO radioligand.[8]

1. Materials and Reagents:

-

Biological Source: Rat kidney or brain tissue, or cell lines overexpressing TSPO (e.g., C6 glioma cells).[8]

-

Radioligand: [³H]PK 11195 (Specific Activity: ~80 Ci/mmol).[8]

-

Test Compound: this compound (Ro5-4864) at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[8]

-

Non-specific Binding Control: High concentration of unlabeled PK 11195 (10 µM).[8]

-

Buffers:

-

Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well microplates, glass fiber filters (GF/B or GF/C), cell harvester, scintillation counter.[8]

2. Membrane Preparation:

-

Homogenize fresh or frozen tissue in 10-20 volumes of ice-cold Homogenization Buffer.[8]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[8]

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]

-

Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.[8]

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).[9]

3. Assay Procedure:

-

Set up the assay in a 96-well plate with a final volume of 200-250 µL per well.[8][9]

-

To respective wells, add:

-

Total Binding: Membrane preparation, [³H]PK 11195, and Assay Buffer.

-

Non-specific Binding: Membrane preparation, [³H]PK 11195, and a high concentration of unlabeled PK 11195.

-

Competitive Binding: Membrane preparation, [³H]PK 11195, and varying concentrations of this compound.[8]

-

-

Incubate the plate for 60-90 minutes at room temperature (or 4°C) to allow the binding to reach equilibrium.[8]

4. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8][9]

-

Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.[8]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

5. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizations of Workflows and Pathways

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] Classical benzodiazepines act as positive allosteric modulators (PAMs) of GABA-A receptors.[10][11] They bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[10][11] this compound does not act at this classical site.

References

- 1. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Ro5-4864 - Wikipedia [en.wikipedia.org]

- 4. Translocator Protein Modulation by 4′-Chlorodiazepam and NO Synthase Inhibition Affect Cardiac Oxidative Stress, Cardiometabolic and Inflammatory Markers in Isoprenaline-Induced Rat Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of this compound on expressed human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regional distribution of a Ro5 4864 binding site that is functionally coupled to the gamma-aminobutyric acid/benzodiazepine receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in the negative allosteric modulation of gamma-aminobutyric acid receptors elicited by this compound and by a beta-carboline-3-carboxylate ester: a study with natural and reconstituted receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

4'-Chlorodiazepam: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam (also known as Ro5-4864) is a benzodiazepine analogue that has garnered significant interest for its potential neuroprotective effects. Unlike classical benzodiazepines that primarily act on GABA-A receptors, this compound exhibits high affinity for the 18kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1] This interaction with TSPO, a protein predominantly located on the outer mitochondrial membrane, appears to be central to its neuroprotective mechanisms.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its effects in various experimental models of neurological damage and disease. It summarizes key quantitative data, outlines experimental protocols for assessing its efficacy, and visualizes the proposed signaling pathways and experimental workflows.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are multifaceted and primarily revolve around the modulation of mitochondrial function, reduction of apoptosis, and mitigation of oxidative stress.

-

Mitochondrial Integrity and Function: this compound has been shown to preserve mitochondrial function. A key mechanism is the modulation of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors.[3] By interacting with TSPO, a component of the mPTP complex, this compound is thought to inhibit its opening.[3][4] This stabilization of the mitochondrial membrane potential (ΔΨm) is crucial for maintaining cellular energy production and preventing the initiation of the intrinsic apoptotic cascade.[3]

-

Anti-Apoptotic Activity: this compound demonstrates significant anti-apoptotic properties. In models of brain injury, it has been shown to reduce the activation of caspases 3 and 9, key executioner and initiator caspases in the mitochondrial apoptotic pathway, respectively.[3] Furthermore, in the context of amyloid-beta (Aβ) toxicity, this compound has been found to inhibit the Aβ-induced upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein survivin.[2][5]

-

Attenuation of Oxidative Stress: The compound also exhibits protective effects against oxidative stress. In organotypic hippocampal cultures exposed to Aβ, the neuroprotective effects of this compound were associated with an increased expression of superoxide dismutase (SOD), a critical antioxidant enzyme.[6] In models of cardiac ischemia-reperfusion, it has been shown to reduce the generation of reactive oxygen species (ROS) and inhibit oxidative stress.[4]

-

Reduction of Excitotoxicity and Gliosis: In a rat model of kainic acid-induced excitotoxicity, administration of this compound prevented the loss of hippocampal hilar neurons and decreased reactive gliosis, the activation of astrocytes and microglia, in the hilus.[7] This suggests a role in mitigating the damaging effects of excessive glutamate stimulation and the subsequent inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection Studies

| Experimental Model | Cell Type | Insult | This compound Concentration | Outcome | Reference |

| Amyloid-Beta Toxicity | SH-SY5Y Neuroblastoma | Amyloid-Beta (Aβ) | 1 nM and 10 nM | Neuroprotective effect; Inhibition of Aβ-induced upregulation of Bax and downregulation of survivin. | [2] |

| Amyloid-Beta Toxicity | Organotypic Hippocampal Cultures | Amyloid-Beta (Aβ) | 100 nM and 1000 nM | Neuroprotective effect; Increased expression of superoxide dismutase (SOD). | [6] |

Table 2: In Vivo Neuroprotection Studies

| Experimental Model | Animal Model | Insult | This compound Administration | Outcome | Reference |

| Traumatic Brain Injury | Rat | Cortical Impact | Intraperitoneal injection | Significant increase in surviving neurons and density of the neurofilament network at 6 weeks; Significant reduction in activation of caspases 3 and 9. | [3] |

| Kainic Acid Excitotoxicity | Rat | Systemic Kainic Acid Injection | Pre-treatment before kainic acid | Prevented hilar neuronal loss and decreased reactive gliosis in the hilus. | [7] |

| Aging-Associated Degeneration | Rat (23-month-old) | Natural Aging | 1-month treatment | Significantly reduced the percentage of fibers with myelin decompaction and increased the total number of myelinated fibers in the sciatic nerve. | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its neuroprotective effects.

Caption: Anti-Apoptotic Pathway of this compound.

Caption: Oxidative Stress Mitigation Pathway.

Experimental Workflows

The following diagrams outline typical experimental workflows for assessing the neuroprotective properties of this compound.

Caption: In Vitro Cell Viability Assay (MTT) Workflow.

Caption: In Vivo Kainic Acid Excitotoxicity Model Workflow.

Detailed Experimental Protocols

SH-SY5Y Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing cell viability in response to neurotoxic insults and potential neuroprotective agents.

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare solutions of amyloid-beta (Aβ) oligomers and this compound at the desired concentrations in serum-free medium.

-

Remove the culture medium and treat the cells with Aβ alone, this compound alone, or a combination of both for 24 to 48 hours. Include a vehicle control group.

-

After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis.

-

Sample Preparation:

-

Culture and treat cells as described in the cell viability assay.

-

After treatment, harvest the cells and lyse them using a specific cell lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Assay Procedure (Colorimetric):

-

In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.

-

Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

Mitochondrial Membrane Potential (JC-1) Assay

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.

-

Cell Preparation and Staining:

-

Culture and treat cells in a suitable format (e.g., 6-well plate or on coverslips for microscopy).

-

After treatment, remove the culture medium and wash the cells with PBS.

-

Incubate the cells with a medium containing the JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is an indicator of mitochondrial health.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) mitochondrial membrane potential.

-

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a distinct mechanism of action centered on the translocator protein and mitochondrial function. The evidence from in vitro and in vivo studies suggests its potential in mitigating neuronal damage in a range of pathological contexts, including excitotoxicity, amyloid-beta toxicity, and traumatic brain injury. Its ability to modulate apoptosis, reduce oxidative stress, and decrease neuroinflammation underscores its therapeutic potential. Further research is warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more complex preclinical models of neurodegenerative diseases. This guide provides a foundational resource for scientists and researchers in the field of neuropharmacology and drug development to further explore the promising neuroprotective properties of this compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prometheusprotocols.net [prometheusprotocols.net]

- 4. mpbio.com [mpbio.com]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caspase3 assay [assay-protocol.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

4'-Chlorodiazepam as a TSPO Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that has emerged as a significant pharmacological tool for studying the 18 kDa Translocator Protein (TSPO).[1] Unlike classical benzodiazepines that primarily target the central GABA-A receptor, this compound exhibits high affinity and selectivity for TSPO, which is predominantly located on the outer mitochondrial membrane.[1][2] This unique binding profile has positioned this compound as a key ligand in elucidating the multifaceted roles of TSPO in cellular physiology and pathology.

TSPO is implicated in a wide array of cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial function, apoptosis, and neuroinflammation.[3] Consequently, ligands that modulate TSPO activity, such as this compound, are of considerable interest for their therapeutic potential in a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] This technical guide provides a comprehensive overview of this compound as a TSPO ligand, detailing its binding characteristics, functional effects, and the experimental methodologies used for its investigation.

Quantitative Data on this compound

The interaction of this compound with TSPO and its subsequent functional effects have been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Binding Affinity of this compound for TSPO

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| Ki | 20.04 ± 2.36 nM | - | - | - | [2] |

| Ki | 6.1 ± 1.9 nM | Rat | Aortic Smooth Muscle Membranes | [3H]Ro5-4864 | [4] |

| IC50 | 4.1 nM | - | - | Radiolabeled diazepam | [2] |

| Kd | 2.8 ± 0.7 nM | Rat | Aortic Smooth Muscle Membranes | [3H]Ro5-4864 | [4] |

Table 2: In Vitro Functional Activity of this compound

| Biological Effect | Cell Line/Model | Effective Concentration | Observed Effect | Reference |

| Neuroprotection | SH-SY5Y neuroblastoma cells | 1 nM and 10 nM | Protection against amyloid-beta induced toxicity | [5] |

| Neuroprotection | Organotypic hippocampal cultures | 100 nM and 1000 nM | Protection against amyloid-beta induced toxicity | [6] |

| Anti-apoptotic | SH-SY5Y neuroblastoma cells | 1 nM and 10 nM | Inhibition of Bax upregulation and survivin downregulation | [5] |

| Antioxidant | T98G astrocyte cell line | Not specified | Reduced production of free radicals under glucose deprivation | [7] |

| Steroidogenesis | Y-1 mouse adrenal tumor cells | Not specified | 2-fold stimulation of steroid production | [8] |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Rodents | 5 mg/kg | Not specified | Anxiogenic effects | [2] |

| Rodents | 20 mg/kg | Not specified | Sedative/hypnotic effects | [2] |

| Rodents | 30+ mg/kg | Not specified | Convulsant effects | [2] |

| Rabbit Heart (Ischemia/Reperfusion) | 24 µM | Perfusion | Protection against reperfusion arrhythmias and contractile impairment | [9] |

| Rat (Ischemia/Reperfusion) | Not specified | Not specified | Improved cardiac functional recovery, reduced mPTP opening, and decreased ROS levels | [10] |

| Wistar Rat (Coronary occlusion/reperfusion) | Not specified | Not specified | Inhibited oxidative stress and mitochondrial cholesterol accumulation | [11][12] |

Signaling Pathways and Mechanisms of Action

The binding of this compound to TSPO initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathways and proposed mechanisms of action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the investigation of this compound as a TSPO ligand.

TSPO Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for TSPO.

Materials:

-

Tissue/Cell homogenate: Brain tissue or C6 glioma cells known to express TSPO.

-

Radioligand: [3H]Ro5-4864 or [3H]PK11195.

-

Competitor: Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard protein assay.

-

Binding Reaction: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A range of concentrations of unlabeled this compound.

-

A fixed concentration of the radioligand (e.g., 0.5 nM [3H]Ro5-4864).

-

Membrane preparation (typically 50-100 µg of protein).

-

For non-specific binding, use a high concentration of an unlabeled TSPO ligand (e.g., 10 µM PK11195).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay for Neuroprotection

Objective: To assess the protective effect of this compound against a neurotoxic insult.

Materials:

-

Cell line: SH-SY5Y human neuroblastoma cells or primary neurons.

-

Neurotoxin: Amyloid-beta (Aβ) peptide (e.g., Aβ1-42).

-

This compound.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group. Compare the viability of cells treated with the neurotoxin alone to those co-treated with this compound to determine its neuroprotective effect.

Measurement of Mitochondrial Permeability Transition Pore (mPTP) Opening

Objective: To determine the effect of this compound on the opening of the mPTP.

Materials:

-

Isolated mitochondria or intact cells.

-

Calcein-AM: A fluorescent dye that is quenched by cobalt in the cytoplasm but not in the mitochondria unless the mPTP opens.

-

Cobalt Chloride (CoCl2): A quencher for calcein fluorescence.

-

mPTP opener (inducer): e.g., Calcium overload or an oxidative stressor.

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell/Mitochondria Loading: Load the cells or isolated mitochondria with Calcein-AM. The acetoxymethyl (AM) ester allows the dye to cross cell membranes.

-

Quenching Cytosolic Signal: Add CoCl2 to quench the cytosolic calcein fluorescence.

-

Treatment: Treat the cells/mitochondria with the mPTP inducer in the presence or absence of this compound.

-

Fluorescence Measurement: Monitor the mitochondrial calcein fluorescence over time. A decrease in fluorescence indicates the influx of CoCl2 into the mitochondria through the opened mPTP, quenching the calcein signal.

-

Data Analysis: Compare the rate and extent of fluorescence decrease between the different treatment groups. A slower or reduced decrease in fluorescence in the presence of this compound indicates inhibition of mPTP opening.

Assessment of Apoptosis (Caspase-3 Activity)

Objective: To measure the effect of this compound on caspase-3 activation, a key marker of apoptosis.

Materials:

-

Cell lysates from treated cells.

-

Caspase-3 substrate: A fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Assay buffer.

-

Microplate reader (fluorometer or spectrophotometer).

Procedure:

-

Cell Treatment and Lysis: Treat cells as described in the neuroprotection assay. After treatment, lyse the cells to release intracellular proteins.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate in the assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate. Compare the activity in cells treated with the apoptotic stimulus alone to those co-treated with this compound.

Conclusion

This compound is a potent and selective ligand for the Translocator Protein, making it an invaluable tool for investigating the diverse functions of TSPO. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting TSPO with this compound and other novel ligands. The demonstrated neuroprotective and cardioprotective effects, mediated through the modulation of mitochondrial function, apoptosis, and inflammation, highlight the promise of this approach for developing new treatments for a range of debilitating diseases. Further research utilizing these established methodologies will undoubtedly continue to unravel the complex biology of TSPO and pave the way for innovative therapeutic strategies.

References

- 1. Ro5-4864 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 3. TRANSLOCATOR PROTEIN (18 kDa): AN UPDATE ON ITS FUNCTION IN STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a high-affinity peripheral-type benzodiazepine binding site in rat aortic smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ul.ie [pure.ul.ie]

- 8. Mitochondrial benzodiazepine receptors regulate steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 4'-Chlorodiazepam (Ro5-4864)

CAS Number: 14439-61-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a unique pharmacological profile. Unlike classical benzodiazepines that primarily interact with the GABA-A receptor, this compound demonstrates high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction underpins its diverse biological activities, including neuroprotective, cardioprotective, and immunomodulatory effects, as well as its role in steroidogenesis and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, mechanism of action, and analytical methods for this compound, based on currently available scientific literature.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the 1,4-benzodiazepine class.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | [2] |

| Synonyms | Ro5-4864, 4'Cl-Diazepam, 4-Chlorodiazepam | [3] |

| CAS Number | 14439-61-3 | [3] |

| Molecular Formula | C₁₆H₁₂Cl₂N₂O | [4] |

| Molecular Weight | 319.19 g/mol | [4] |

| Appearance | Off-white powder | [5] |

| Melting Point | 160-163 °C | [5] |

| Solubility | Ethanol: 17 mg/mL; DMF: 20 mg/mL; DMSO: 10 mg/mL | [2][5] |

| pKa | 3.08 ± 0.10 (Predicted) | [5] |

| LogP | 3.30780 | [5] |

Synthesis

The synthesis of this compound, while not extensively detailed in publicly available step-by-step protocols, can be inferred from general benzodiazepine synthesis procedures and patent literature. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one (a precursor)

Disclaimer: This is a generalized protocol based on available literature for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

N-(2-(4-chlorobenzoyl)-4-chlorophenyl)-2-chloroacetamide

-

Ethanol

-

Hexamine (Hexamethylenetetramine)

-

Ammonium chloride

Procedure:

-

Dissolve N-(2-(4-chlorobenzoyl)-4-chlorophenyl)-2-chloroacetamide (0.06 mole) in 340 mL of ethanol.[5]

-

To this solution, add hexamine (17 g) and ammonium chloride (2 g).[5]

-

Reflux the reaction mixture for 14 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting solid, wash with aqueous sodium hydroxide solution, and then with water to obtain the precursor, 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one.[5]

Pharmacology and Mechanism of Action

The primary pharmacological target of this compound is the translocator protein (TSPO).[2] Unlike typical benzodiazepines, it has a low affinity for the central GABA-A receptor.[2]

Binding Affinity

| Target | Ligand | Species | Assay Conditions | Ki (nM) | IC₅₀ (nM) | Reference(s) |

| TSPO | [³H]Ro5-4864 | Guinea Pig Alveolar Type II Cells | Radioligand binding assay | 5.7 (Kd) | - | [6] |

| TSPO | Ro5-4864 | Rat | - | 20.04 ± 2.36 | - | [7] |

| GABA-A Receptor | Ro5-4864 | - | Displacement of radiolabeled diazepam | - | 163,000 | [7] |

Signaling Pathways

The interaction of this compound with TSPO, located on the outer mitochondrial membrane, modulates several key cellular processes, most notably steroidogenesis and apoptosis.

This compound, as a TSPO ligand, is known to stimulate the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[8] This process involves a complex interplay of proteins at the mitochondrial membrane.

References

- 1. Ro5-4864, a synthetic ligand of peripheral benzodiazepine receptor, reduces aging-associated myelin degeneration in the sciatic nerve of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro5-4864 - Wikipedia [en.wikipedia.org]

- 3. Ro5-4864, a peripheral benzodiazepine receptor ligand, reduces reactive gliosis and protects hippocampal hilar neurons from kainic acid excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Investigation of the mechanisms of neuroprotection mediated by Ro5-4864 in brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of Ro5-4864 following brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ro 5-4864 | C16H12Cl2N2O | CID 1688 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Chlorodiazepam and its Structural Analogs as Modulators of the Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam (Ro5-4864), a derivative of the well-known 1,4-benzodiazepine diazepam, represents a significant departure from the classical pharmacology of its parent compound. Unlike diazepam, which primarily interacts with the central benzodiazepine receptors (GABA-A receptors), this compound exhibits a high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This unique binding profile has established this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of TSPO. This technical guide provides a comprehensive overview of this compound and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended to serve as a detailed resource for researchers and professionals engaged in the study of TSPO and the development of novel ligands targeting this mitochondrial protein.

Introduction

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, having yielded a multitude of drugs with significant therapeutic impact, primarily as anxiolytics, sedatives, and anticonvulsants.[1] These classical benzodiazepines exert their effects through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, the introduction of a chlorine atom at the 4'-position of the C-5 phenyl ring of diazepam dramatically shifts its pharmacological target. This structural modification results in this compound (also known as Ro5-4864), a compound with negligible affinity for GABA-A receptors but high affinity for the translocator protein (TSPO).[2]

TSPO is an 18 kDa protein primarily located in the outer mitochondrial membrane.[3] It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and neuroinflammation.[4][5] The upregulation of TSPO in response to pathological conditions, such as neurodegenerative diseases and cancer, has made it an attractive target for both diagnostic imaging and therapeutic intervention.[6][7] this compound and its analogs are therefore of significant interest as probes to elucidate the function of TSPO and as lead compounds for the development of novel diagnostic and therapeutic agents.

This guide will delve into the core aspects of this compound structural analogs, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Structure-Activity Relationships of this compound Analogs as TSPO Ligands

The affinity of 1,4-benzodiazepine derivatives for TSPO is highly dependent on their structural features. The following table summarizes the key structure-activity relationships (SAR) for this class of compounds, with a focus on modifications to the core this compound scaffold.

| Position of Modification | Structural Change | Effect on TSPO Affinity | Reference(s) |

| Ring A (Benzene Ring) | Substitution at position 7 with an electron-withdrawing group (e.g., Cl, NO2) | Generally required for high affinity | [1] |

| Substitution at positions 6, 8, or 9 | Generally decreases affinity | [1] | |

| Ring B (Diazepine Ring) | N-1 methylation | Generally well-tolerated or enhances affinity | [8] |

| Carbonyl group at C-2 | Important for binding | [1] | |

| Modifications at C-3 | Can be tolerated, allows for the introduction of functional groups | [1] | |

| Ring C (Phenyl Ring) | 4'-substitution (para position) | Halogen substitution (e.g., Cl) is critical for high TSPO affinity and low GABA-A affinity | [2][8] |

| 2'-substitution (ortho position) | Can influence affinity; for example, 2'-chlorodiazepam (diclazepam) has different properties | [8] | |

| Meta or multiple substitutions | Generally leads to a decrease in affinity | [1] |

Quantitative Data for this compound and Related TSPO Ligands

The following table presents the binding affinities (Ki or IC50 values) of this compound and other relevant benzodiazepine-based TSPO ligands. This data allows for a direct comparison of the potency of these compounds.

| Compound | Target | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |

| This compound (Ro5-4864) | TSPO | [3H]PK 11195 | Human Brain | - | 4.1 | [9] |

| This compound (Ro5-4864) | TSPO | [3H]Ro5-4864 | Human Brain | 6.0 | - | [6] |

| Diazepam | GABA-A | [3H]Flunitrazepam | Rat Cortex | - | 1.71 | [10] |

| Diazepam | TSPO | [3H]PK 11195 | Human Brain | >1000 | - | [9] |

| 2'-Chlorodiazepam (Diclazepam) | TSPO | Not Specified | Not Specified | - | - | [8] |

| Clonazepam | TSPO | [3H]PK 11195 | Human Brain | >1000 | - | [9] |

Experimental Protocols